molecular formula C12H17NO2 B13665579 Ethyl 4-amino-3-isopropylbenzoate

Ethyl 4-amino-3-isopropylbenzoate

Cat. No.: B13665579
M. Wt: 207.27 g/mol
InChI Key: UVJCWKPOTNIBAM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-isopropylbenzoate is a benzoate derivative characterized by an amino group at the para position (C4) and an isopropyl group at the meta position (C3) on the aromatic ring. The ester functional group (ethyl) at the carboxylate position enhances its solubility in organic solvents while retaining reactivity for further derivatization. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors involved in metabolic pathways . Its unique substitution pattern—combining an electron-donating amino group and a sterically bulky isopropyl substituent—confers distinct electronic and steric properties, influencing both chemical reactivity and biological activity.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 4-amino-3-propan-2-ylbenzoate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4,13H2,1-3H3

InChI Key

UVJCWKPOTNIBAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-3-isopropylbenzoate can be synthesized through a multi-step process. One common method involves the reduction of ethyl 4-nitro-3-isopropylbenzoate. The reduction can be achieved using indium powder and ammonium chloride in ethanol under reflux conditions . The reaction mixture is then cooled, diluted with water, and extracted with dichloromethane. The organic phase is dried and concentrated to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-isopropylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to form the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Indium powder and ammonium chloride in ethanol are used for the reduction of nitro groups.

    Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: this compound from its nitro precursor.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 4-amino-3-isopropylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-isopropylbenzoate, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to specific sites on the sodium channel, the compound reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation .

Comparison with Similar Compounds

Key Insights :

  • The amino group in this compound increases electron density on the aromatic ring, facilitating electrophilic aromatic substitution, whereas halogens (Br, Cl) reduce reactivity in such reactions .
  • Steric effects from the isopropyl group hinder interactions at the C3 position, making this compound less reactive toward bulky electrophiles compared to methyl- or ethyl-substituted analogs .

Key Insights :

  • This compound’s amino group enhances binding to metabolic enzymes, distinguishing it from halogenated analogs with antibacterial or anticancer focus .
  • Compounds with hydroxy or nitro groups (e.g., Ethyl 4-amino-3-hydroxybenzoate) exhibit antioxidant or cytotoxic activities absent in the target compound due to divergent functional groups .

Structural and Electronic Comparison

The table below highlights electronic and steric parameters calculated for select compounds:

Compound Name Hammett σ Constant (C4 Substituent) Steric Parameter (Es) at C3 LogP
This compound -0.66 (NH₂) -1.24 (iPr) 2.1
Ethyl 4-bromo-3-isopropylbenzoate +0.23 (Br) -1.24 (iPr) 3.8
Ethyl 4-amino-3-methylbenzoate -0.66 (NH₂) -0.47 (Me) 1.3
Ethyl 4-chloro-3-ethylbenzoate +0.11 (Cl) -0.93 (Et) 2.9

Key Insights :

  • The electron-donating amino group (σ = -0.66) lowers the compound’s LogP compared to halogenated analogs, improving solubility .
  • Steric parameters (Es) correlate with substituent size: isopropyl (-1.24) significantly hinders reactivity compared to methyl (-0.47) .

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